Introduction: Unveiling a Versatile Synthetic Intermediate
Introduction: Unveiling a Versatile Synthetic Intermediate
An In-Depth Technical Guide to N-Hydroxymethylsaccharin (CAS 13947-20-1)
N-Hydroxymethylsaccharin, identified by CAS Number 13947-20-1, is a derivative of saccharin, the well-known artificial sweetener.[1][2][3] While it does not share saccharin's primary application in the food industry, it has carved out a significant niche in the realm of organic chemistry. Structurally, it is characterized by a hydroxymethyl group attached to the nitrogen atom of the saccharin moiety. This seemingly simple modification imbues the molecule with a unique reactivity profile, positioning it as a valuable intermediate for synthesizing more complex molecules and as a controlled source of formaldehyde.[4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and core applications, grounded in established chemical principles.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. N-Hydroxymethylsaccharin is a solid at room temperature with a defined melting point range, indicating a crystalline nature.[6][7] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13947-20-1 | [1][3][6] |
| Molecular Formula | C₈H₇NO₄S | [1][6][7] |
| Molecular Weight | 213.21 g/mol | [1][6][7] |
| Melting Point | 125-129 °C | [6][7] |
| Boiling Point (Predicted) | 436.3 ± 47.0 °C | [6][7] |
| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [6][7] |
| Synonyms | N-(Hydroxymethyl)saccarin, 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | [1][7] |
| EINECS Number | 237-728-5 | [1][6] |
Synthesis and Mechanism
The synthesis of N-Hydroxymethylsaccharin is a straightforward and efficient process, typically involving the reaction of saccharin with formaldehyde. This reaction is an example of an N-hydroxymethylation.
Synthesis Pathway Diagram
Caption: Synthesis of N-Hydroxymethylsaccharin from saccharin and formaldehyde.
Underlying Causality and Experimental Protocol
The nitrogen atom in saccharin is part of an amide-like structure and is acidic. In the presence of a base, this proton can be removed to form a nucleophilic nitrogen anion. This anion then readily attacks the electrophilic carbon atom of formaldehyde, leading to the formation of the N-hydroxymethyl derivative. The choice of a mild base like triethylamine is often sufficient to catalyze the reaction without promoting unwanted side reactions.[8]
Detailed Experimental Protocol: Synthesis of N-Hydroxymethylsaccharin
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend saccharin (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Formaldehyde: To this suspension, add an aqueous solution of formaldehyde (37%, 1.1 to 1.5 equivalents).
-
Catalysis: Add a catalytic amount of a base, such as triethylamine (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within a few hours as the solid saccharin dissolves and a new precipitate may form.
-
Isolation: Once the reaction is complete, the product can be isolated. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then washed with cold water to remove any unreacted formaldehyde and catalyst. Further purification can be achieved by recrystallization from a solvent like ethanol or an ethanol/water mixture.
-
Verification: The final product should be a white crystalline solid. Its identity and purity can be confirmed by measuring its melting point (125-129 °C) and through spectroscopic methods (¹H NMR, ¹³C NMR, IR).[6][7]
Core Reactivity and Applications
The utility of N-Hydroxymethylsaccharin stems from two primary modes of reactivity: its function as a stable formaldehyde donor and its role as a precursor for N-substituted saccharin derivatives.
Formaldehyde Donor
The N-CH₂OH bond is labile and can dissociate under certain conditions (e.g., in aqueous solution, with changes in pH or temperature) to release formaldehyde.[5][9] This controlled release mechanism makes N-Hydroxymethylsaccharin and similar compounds effective as preservatives in various formulations, preventing microbial growth.[4][5] Unlike using free formaldehyde, which is highly reactive and a known sensitizer, formaldehyde-releasing agents provide a low, steady concentration of the preservative, enhancing product shelf-life while aiming to minimize direct exposure risks.[4][10][11]
Mechanism of Formaldehyde Release
Caption: Reversible release of formaldehyde from N-Hydroxymethylsaccharin.
Intermediate in Organic Synthesis
Perhaps its most significant role in modern organic chemistry is as a stable, crystalline, and easily handled precursor for other reactive species. The hydroxyl group can be easily converted into a better leaving group, or the entire hydroxymethyl moiety can be displaced. A prime example is its use in the synthesis of N-acylsaccharins.
Synthesis of N-Acylsaccharins: N-Hydroxymethylsaccharin reacts with acid derivatives to form N-acylsaccharins or N-(saccharinylmethyl) carboxylates.[12] These N-acylsaccharins are excellent acylating agents for amines, providing a robust and often green chemistry alternative for forming amides—a fundamental bond in many pharmaceuticals.[12][13][14]
Workflow: From N-Hydroxymethylsaccharin to Amides
Caption: Two-step workflow for amide synthesis via N-acylsaccharin intermediate.
This two-step process is advantageous because N-acylsaccharins are often stable, crystalline solids that can be easily purified. The subsequent acylation of amines proceeds with high efficiency, and the saccharin byproduct is easily removed, often by a simple aqueous wash. This methodology has been successfully applied in mechanochemistry, providing a solvent-free route to valuable amides.[12][14]
Stability and Storage
Proper storage is crucial to maintain the integrity and reactivity of N-Hydroxymethylsaccharin.
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Solid Form: As a solid, the compound should be stored in a tightly sealed container to protect it from moisture.[15] It is best kept in a cool, dry, and well-ventilated area.[15] Under these conditions, the solid material can be expected to be stable for extended periods (e.g., upwards of 6 months).
-
In Solution: Solutions of N-Hydroxymethylsaccharin, particularly in protic or aqueous solvents, are less stable due to the equilibrium that releases formaldehyde. For applications where the intact molecule is required, it is recommended to prepare solutions fresh and use them the same day. If storage in solution is necessary, it should be done at low temperatures (e.g., -20°C) in tightly sealed vials, but stability is generally limited to a shorter timeframe, such as one month.
Conclusion
N-Hydroxymethylsaccharin (CAS 13947-20-1) is a compound of significant utility that bridges the gap between simple starting materials and complex, high-value molecules. Its dual role as both a controlled formaldehyde donor and a key intermediate for the synthesis of powerful acylating agents makes it a versatile tool for researchers in synthetic chemistry and drug discovery. Its straightforward synthesis, solid-state stability, and well-defined reactivity profile ensure its continued relevance in the development of efficient and robust chemical methodologies.
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